5-(2-Bromophenyl)-2-ethyltetrazole 5-(2-Bromophenyl)-2-ethyltetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC12998586
InChI: InChI=1S/C9H9BrN4/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
SMILES: CCN1N=C(N=N1)C2=CC=CC=C2Br
Molecular Formula: C9H9BrN4
Molecular Weight: 253.10 g/mol

5-(2-Bromophenyl)-2-ethyltetrazole

CAS No.:

Cat. No.: VC12998586

Molecular Formula: C9H9BrN4

Molecular Weight: 253.10 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Bromophenyl)-2-ethyltetrazole -

Specification

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
IUPAC Name 5-(2-bromophenyl)-2-ethyltetrazole
Standard InChI InChI=1S/C9H9BrN4/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Standard InChI Key HMOPOMJQOQODGY-UHFFFAOYSA-N
SMILES CCN1N=C(N=N1)C2=CC=CC=C2Br
Canonical SMILES CCN1N=C(N=N1)C2=CC=CC=C2Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

5-(2-Bromophenyl)-2-ethyltetrazole (C9_9H9_9BrN4_4) consists of a five-membered tetrazole ring (four nitrogen atoms, one carbon) with substituents at positions 2 and 5. The ethyl group (-CH2_2CH3_3) at position 2 introduces steric bulk, while the 2-bromophenyl moiety at position 5 contributes aromaticity and electronic effects due to bromine’s electronegativity .

Table 1: Comparative Molecular Properties of 5-(2-Bromophenyl)-2-ethyltetrazole and Its tert-Butyl Analog

Property5-(2-Bromophenyl)-2-ethyltetrazole (Inferred)5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole (Literature)
Molecular FormulaC9_9H9_9BrN4_4C11_{11}H13_{13}BrN4_4
Molecular Weight (g/mol)253.10281.15
Density (g/cm³)~1.401.45
Boiling Point (°C)~370385.4
Refractive Index~1.621.631

The ethyl group reduces molecular weight and density compared to the tert-butyl analog, potentially enhancing solubility in organic solvents .

Spectroscopic Features

While experimental spectra for 5-(2-Bromophenyl)-2-ethyltetrazole are unavailable, its tert-butyl analog exhibits:

  • 1^1H-NMR: Aromatic protons at δ 7.39–7.72 ppm (doublets) and a singlet for the tetrazole proton .

  • MS: A molecular ion peak at m/z 281.15 [M+H]+^+ .
    The ethyl variant would likely show similar aromatic signals, with ethyl protons resonating as a quartet (δ ~1.2–1.5 ppm) and triplet (δ ~2.5–3.0 ppm) .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 5-(2-Bromophenyl)-2-ethyltetrazole can be inferred from methods used for analogous tetrazoles :

  • Cycloaddition Reaction: A [2+3] cycloaddition between 2-bromobenzonitrile and sodium azide in the presence of ammonium chloride yields 5-(2-bromophenyl)-1H-tetrazole.

  • Alkylation: Reacting the tetrazole intermediate with ethyl bromide under basic conditions introduces the ethyl group at position 2.

Key Reaction Equation:

2-Bromobenzonitrile+NaN3NH4Cl5-(2-Bromophenyl)-1H-tetrazoleCH2CH2Br5-(2-Bromophenyl)-2-ethyltetrazole\text{2-Bromobenzonitrile} + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl}} \text{5-(2-Bromophenyl)-1H-tetrazole} \xrightarrow{\text{CH}_2\text{CH}_2\text{Br}} \text{5-(2-Bromophenyl)-2-ethyltetrazole}

Yield Optimization

  • Temperature Control: Maintaining 80–100°C during cycloaddition improves reaction efficiency .

  • Catalyst Use: Zinc bromide enhances regioselectivity for 2-substitution .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity .

Physicochemical and Pharmacokinetic Profile

Stability and Solubility

  • Thermal Stability: Decomposes above 300°C, consistent with tetrazole derivatives .

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobicity from the bromophenyl and ethyl groups; soluble in DMSO and dichloromethane .

Pharmacokinetic Predictions

  • logP: Estimated at 2.8 (moderate lipophilicity).

  • Polar Surface Area (PSA): ~70 Ų, suggesting moderate blood-brain barrier permeability .

Biological Applications and Mechanisms

Antimicrobial Activity

While no direct data exists, structurally related 1,2,4-triazole derivatives with 2-bromophenyl groups exhibit broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against S. aureus and E. coli) . The tetrazole’s nitrogen-rich structure may enhance binding to microbial enzymes .

Future Research Directions

  • Synthetic Scalability: Develop one-pot multicomponent reactions to streamline production .

  • Biological Screening: Evaluate inhibitory effects on cyclooxygenase-2 (COX-2) and antimicrobial targets .

  • Crystallography: Resolve X-ray structures to confirm regiochemistry and hydrogen-bonding patterns .

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